Cas no 84358-12-3 (1-tert-butoxycarbonylpiperidine-3-carboxylic acid)

1-tert-butoxycarbonylpiperidine-3-carboxylic acid structure
84358-12-3 structure
Product Name:1-tert-butoxycarbonylpiperidine-3-carboxylic acid
Numero CAS:84358-12-3
MF:C11H19NO4
MW:229.27286362648
MDL:MFCD00673775
CID:60685
PubChem ID:2735647
Update Time:2024-10-26

1-tert-butoxycarbonylpiperidine-3-carboxylic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Boc-Piperidine-3-carboxylic acid
    • 1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid
    • N-Boc-DL-nipecotic acid
    • N-(tert-Butoxycarbonyl)nipecotic acid~1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid
    • Boc-DL-Nip-OH
    • Boc-DL-Nip-OH~N-(tert-Butoxycarbonyl)nipecotic acid~1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid
    • 1,3-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester
    • 1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid
    • 1-Boc-3-piperidinecarboxylic acid
    • 2-Chloroquinoxaline
    • N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine
    • N-BOC- Piperidine-3-carboxylic acid
    • N-BOC-3-piperidinecarboxylic Acid
    • N-Boc-Nipecotic acid
    • N-Boc-Piperidine-3-carboxylic acid or 1-boc-piperidine-3-carboxylic
    • 1-Boc-nipecotic Acid
    • 1-(tert-Butoxycarbonyl)nipecotic Acid
    • 1-tert-Butoxycarbonylpiperidine-3-carboxylic acid
    • n-boc-piperidine-3-carboxylic acid
    • 1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid
    • 1-n-boc-piperidine-3-carboxylic acid
    • (+/-)-N-Boc-Nipecotic
    • 1-(1,1-Dimethylethyl) 1,3-piperidinedicarboxylate (ACI)
    • 1,3-Piperidinedicarboxylic acid 1-tert-butyl ester
    • 1-t-Butoxycarbonyl-3-piperidinecarboxylic acid
    • 1-tert-Butoxycarbonylnipecotic acid
    • 1-tert-Butyl 1,3-piperidinedicarboxylate
    • Boc-nipecotic acid
    • N-(tert-Butoxycarbonyl)nipecotic acid
    • N-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid
    • N-(tert-Butyloxycarbonyl)piperidine-3-carboxylic acid
    • tert-Butyl 3-carboxypiperidine-1-carboxylate
    • AK-105/40837928
    • 1-(tert-Butoxycarbonyl)-piperidine-3-carboxylic acid
    • N-tert-butoxycarbonyl-3-piperidinecarboxylic acid
    • AC-2182
    • EN300-21759
    • N-t-butoxycarbonylpiperidine-3-carboxylic acid
    • SB10241
    • BOC-NIP-OH
    • 71381-75-4
    • (R)-Boc-Nip-OH, >=97.0% (HPLC)
    • (+/-)-N-t-butoxycarbonyl-nipecotic acid
    • 944280-72-2
    • BCP27214
    • HY-40014
    • B3376
    • CS-W019952
    • (R)-Boc-Nip-OH
    • 1-Boc-3-piperidinecarboxylic acidN-Boc
    • piperidine-1,3-dicarboxylic acid 1-tert butyl ester
    • 1-BOC-3-piperidine carboxylic acid
    • rac-N-(t-butoxycarbonyl)piperidine-3-carboxylic acid
    • SY007910
    • SY016024
    • piperidine-1,3-dicarboxylic acid 1-tert-butyl ester
    • 1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
    • 1-tert-Butoxycarbonyl-piperidine-3-carboxylic acid
    • PB19887
    • 1,3-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (+/-)-
    • 1-{[(1,1-dimethylethyl)oxy]carbonyl}-3-piperidinecarboxylic acid
    • (RS)1-tert-butyloxycarbonyl-3-piperidine carboxylic acid
    • DB-013621
    • STK504260
    • F2158-1186
    • n-boc nipecotic acid
    • SB10011
    • 1,3-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (A+/-)-
    • SS-3449
    • piperidine-1,3-dicarboxyli acid 1-tert butyl ester
    • (S)-N-Boc-Piperidine-3-carboxylic acid
    • SY017682
    • N-t-Butoxycarbonylnipecotic acid
    • 84358-12-3
    • 1-tert-butoxycarbonyl nipecotic acid
    • J-504379
    • 1-(tert-butoxycarbonyl) piperidine-3-carboxylic acid
    • AKOS000199467
    • 1-[[(1,1-dimethylethyl)oxy]carbonyl]-3-piperidinecarboxylic acid
    • (RS)-piperidine-1,3-dicarboxylic acid 1-tert.-butyl ester
    • PB34014
    • 1-(t-butoxycarbonyl)-3-piperidinecarboxylic acid
    • NXILIHONWRXHFA-UHFFFAOYSA-N
    • HMS1744J06
    • BCP26810
    • 1-(tert-butoxycarbonyl)-3-piperidine carboxylic acid
    • (R,S)-BOC-NIPECOTIC ACID
    • 1-(tert-butoxycarbonyl)-3-piperidine-carboxylic acid
    • rac 1-boc-piperidine-3-carboxylic acid
    • DTXSID60991708
    • N-(tert-butyloxycarbonyl)nipecotic acid
    • AKOS016338185
    • Z111883478
    • DB-031016
    • MFCD00673775
    • 1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid, 98%
    • BP-12338
    • SCHEMBL40057
    • ALBB-007043
    • piperidine-1,3-dicarboxylic acid-1-tert-butyl ester
    • BCP26504
    • Q-103057
    • 1-tert-butoxycarbonylpiperidine-3-carboxylic acid
    • MDL: MFCD00673775
    • Inchi: 1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
    • Chiave InChI: NXILIHONWRXHFA-UHFFFAOYSA-N
    • Sorrisi: O=C(N1CC(C(O)=O)CCC1)OC(C)(C)C
    • BRN: 5539297

Proprietà calcolate

  • Massa esatta: 229.13100
  • Massa monoisotopica: 229.131
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 3
  • Complessità: 282
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 1.1
  • Superficie polare topologica: 66.8

Proprietà sperimentali

  • Colore/forma: White to Yellow Solid
  • Densità: 1.2±0.1 g/cm3
  • Punto di fusione: 160°C(lit.)
  • Punto di ebollizione: 353.2±35.0 °C at 760 mmHg
  • Punto di infiammabilità: 167.4℃
  • PSA: 66.84000
  • LogP: 1.65600
  • Solubilità: Non determinato
  • Pressione di vapore: 0.0±1.7 mmHg at 25°C

1-tert-butoxycarbonylpiperidine-3-carboxylic acid Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315,H319,H335
  • Dichiarazione di avvertimento: P261,P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: S26-S36
  • Identificazione dei materiali pericolosi: Xi
  • Frasi di rischio:R36/37/38
  • Condizioni di conservazione:Store at room temperature

1-tert-butoxycarbonylpiperidine-3-carboxylic acid Dati doganali

  • CODICE SA:2933399090
  • Dati doganali:

    Codice doganale cinese:

    2933399090

    Panoramica:

    2933399090. altri composti con anelli di piridina non fusi nella struttura. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933399090. altri composti contenenti nella struttura un anello piridinico non condensato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

1-tert-butoxycarbonylpiperidine-3-carboxylic acid Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B3376-5g
1-tert-butoxycarbonylpiperidine-3-carboxylic acid
84358-12-3 97.0%(GC&T)
5g
¥80.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B3376-25g
1-tert-butoxycarbonylpiperidine-3-carboxylic acid
84358-12-3 97.0%(GC&T)
25g
¥290.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B096R-100g
1-tert-butoxycarbonylpiperidine-3-carboxylic acid
84358-12-3 98%
100g
¥249.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B096R-25g
1-tert-butoxycarbonylpiperidine-3-carboxylic acid
84358-12-3 98%
25g
¥85.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B096R-5g
1-tert-butoxycarbonylpiperidine-3-carboxylic acid
84358-12-3 98%
5g
¥33.0 2022-05-30
Fluorochem
019199-1g
1-tert-Butoxycarbonylpiperidine-3-carboxylic acid
84358-12-3 98%
1g
£11.00 2022-03-01
Fluorochem
019199-10g
1-tert-Butoxycarbonylpiperidine-3-carboxylic acid
84358-12-3 98%
10g
£12.00 2022-03-01
Fluorochem
019199-25g
1-tert-Butoxycarbonylpiperidine-3-carboxylic acid
84358-12-3 98%
25g
£24.00 2022-03-01
Fluorochem
019199-100g
1-tert-Butoxycarbonylpiperidine-3-carboxylic acid
84358-12-3 98%
100g
£78.00 2022-03-01
AstaTech
20026-5/G
1-N-BOC-PIPERIDINE-3-CARBOXYLIC ACID
84358-12-3 97%
5g
$12 2023-09-18

1-tert-butoxycarbonylpiperidine-3-carboxylic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Acetone ,  Water ;  12 h, rt
Riferimento
Highly water-soluble derivatives of the anesthetic agent propofol: in vitro and in vivo evaluation of cyclic amino acid esters
Altomare, Cosimo; et al, European Journal of Pharmaceutical Sciences, 2003, 20(1), 17-26

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Methanol ;  0 °C → rt; 17 h, rt
1.2 Reagents: Potassium bisulfate Solvents: Dichloromethane ,  Water ;  pH 2
Riferimento
Optimization of Small Molecules That Sensitize HIV-1 Infected Cells to Antibody-Dependent Cellular Cytotoxicity
Grenier, Melissa C. ; et al, ACS Medicinal Chemistry Letters, 2020, 11(3), 371-378

Metodo di produzione 3

Condizioni di reazione
Riferimento
Quinoxalinylurea derivatives as a novel class of JSP-1 inhibitors
Zhang, Li; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(8), 2118-2122

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Methanol ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  pH 3, rt
Riferimento
Introduction of Cyclopropyl and Cyclobutyl Ring on Alkyl Iodides through Cobalt-Catalyzed Cross-Coupling
Andersen, Claire; et al, Organic Letters, 2019, 21(7), 2285-2289

Metodo di produzione 5

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C
1.2 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  rt; 6 - 7 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Riferimento
Synthesis of 3-(3-piperidyl)isoquinoline and 3-(4-piperidyl)isoquinoline
Kovalskiy, D. A.; et al, Chemistry of Heterocyclic Compounds (New York, 2009, 45(8), 957-964

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: 1,4-Dioxane ,  Water ;  rt
Riferimento
Constrained analogues of tocainide as potent skeletal muscle sodium channel blockers towards the development of antimyotonic agents
Catalano, Alessia; et al, European Journal of Medicinal Chemistry, 2008, 43(11), 2535-2540

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Platinum dioxide Solvents: Water ;  4 d, 4 bar, rt
1.2 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ;  16 h, rt
Riferimento
Proline-Based Allosteric Inhibitors of Zika and Dengue Virus NS2B/NS3 Proteases
Millies, Benedikt ; et al, Journal of Medicinal Chemistry, 2019, 62(24), 11359-11382

1-tert-butoxycarbonylpiperidine-3-carboxylic acid Raw materials

1-tert-butoxycarbonylpiperidine-3-carboxylic acid Preparation Products

Fornitori consigliati
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd